2',3'-Epoxypropyl-1-thioglucoside

Beschreibung

Historical Context and Development

The development of this compound emerged from the broader evolution of thioglycoside chemistry, which has its roots in early carbohydrate research dating back to the mid-20th century. Thioglycosides were first recognized as valuable synthetic intermediates due to their stability under various reaction conditions while remaining susceptible to thiophilic activation. The incorporation of epoxide functionality into thioglycoside structures represents a more recent advancement, reflecting the growing interest in multi-functional carbohydrate derivatives that can serve both as glycosyl donors and as reactive intermediates for further synthetic transformations.

The specific compound this compound was first documented in chemical databases in 2005, as evidenced by its creation date in PubChem records. This timing corresponds with increased research activity in developing novel thioglycoside derivatives for use as glycosidase inhibitors and synthetic building blocks. The compound's development was influenced by the recognition that epoxide-containing molecules could serve as mechanism-based inhibitors of various enzymes, particularly those involved in carbohydrate metabolism.

Research into epoxide-containing carbohydrate derivatives gained momentum following discoveries that such compounds could act as covalent inhibitors of glycosidases. The combination of an epoxide moiety with a thioglycoside structure in this compound represents a strategic design approach that capitalizes on the reactivity of both functional groups. This design philosophy has been instrumental in developing compounds that can serve dual roles as synthetic intermediates and as biological probes for studying enzyme mechanisms.

The historical development of this compound class also reflects advances in synthetic methodology for constructing complex carbohydrate derivatives. Modern synthetic approaches have enabled the precise introduction of epoxide functionality at specific positions while maintaining the integrity of the thioglycosidic linkage, demonstrating the sophistication achieved in contemporary carbohydrate chemistry.

Nomenclature and Structural Classification

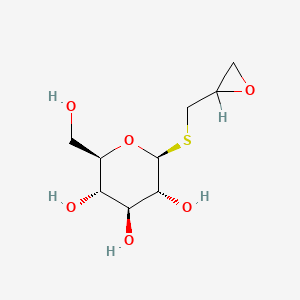

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex carbohydrate derivatives. The complete chemical name is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(oxiran-2-ylmethylsulfanyl)oxane-3,4,5-triol, which provides precise stereochemical information about all chiral centers within the molecule. Alternative nomenclature includes beta-D-glucopyranoside, oxiranylmethyl 1-thio-, which emphasizes the thioglycosidic nature of the compound while indicating the presence of the oxirane ring system.

The structural classification of this compound places it within several important chemical categories. Primarily, it belongs to the thioglycoside family, characterized by the presence of a sulfur atom in the glycosidic linkage rather than the more common oxygen atom found in typical glycosides. The thioglycosidic bond confers unique stability and reactivity properties that distinguish these compounds from their oxygen-linked counterparts.

From a stereochemical perspective, this compound maintains the beta-anomeric configuration characteristic of many biologically active glucosides. The glucose moiety adopts the standard pyranose ring conformation with all hydroxyl groups in equatorial positions, consistent with the most stable conformational arrangement for glucose derivatives. The epoxide ring introduces an additional element of structural complexity, creating a strained three-membered ring that serves as a reactive electrophilic center.

The molecular formula C9H16O6S reflects the compound's composition, incorporating nine carbon atoms, sixteen hydrogen atoms, six oxygen atoms, and one sulfur atom, resulting in a molecular weight of 252.29 grams per mole. This relatively modest molecular weight makes the compound suitable for various synthetic applications while maintaining good solubility characteristics in polar solvents.

Table 1: Structural Classification and Nomenclature Data

| Classification Category | Designation |

|---|---|

| Primary Chemical Class | Thioglycoside |

| Secondary Classification | Epoxy Alcohol |

| Anomeric Configuration | Beta |

| Sugar Component | D-Glucose |

| Systematic Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(oxiran-2-ylmethylsulfanyl)oxane-3,4,5-triol |

| Alternative Name | Beta-D-glucopyranoside, oxiranylmethyl 1-thio- |

| Common Abbreviation | EPTG |

Position within Thioglycoside Chemistry

Within the broader context of thioglycoside chemistry, this compound occupies a distinctive position as a multifunctional derivative that combines the established properties of thioglycosides with the unique reactivity of epoxide groups. Thioglycosides have historically served as crucial intermediates in carbohydrate synthesis due to their remarkable stability under various reaction conditions while remaining readily activatable by thiophilic reagents. This dual nature of stability and reactivity has made thioglycosides indispensable tools in complex oligosaccharide synthesis.

The incorporation of an epoxide functionality into the thioglycoside framework represents an evolution in compound design that addresses specific synthetic and biological challenges. Unlike simple thioglycosides, which primarily function as glycosyl donors in coupling reactions, epoxide-containing thioglycosides offer additional sites for chemical modification and can participate in ring-opening reactions that introduce further functional diversity. This expanded reactivity profile positions this compound as a versatile building block for constructing more complex molecular architectures.

Comparative analysis with other thioglycoside derivatives reveals that this compound shares fundamental structural features with established compounds while introducing novel reactivity patterns. Traditional thioglycosides such as phenyl 1-thio-beta-D-glucopyranoside have been extensively studied for their glycosylation properties, but they lack the electrophilic epoxide center that characterizes the present compound. This difference in functionality expands the potential applications beyond conventional glycoside synthesis.

The position of this compound within thioglycoside chemistry is further defined by its potential for enzyme inhibition studies. Research has demonstrated that thioglycosides can serve as substrates for glycosidases, with reactivity depending on the nature of the leaving group attached to the sulfur atom. The epoxide-containing side chain in this compound may influence enzyme recognition and binding, potentially leading to unique inhibition profiles compared to simpler thioglycoside analogs.

Recent developments in thioglycoside chemistry have emphasized the importance of developing compounds that can serve multiple functional roles. The design of this compound reflects this trend by incorporating both a stable thioglycosidic linkage and a reactive epoxide group that can participate in various chemical transformations. This multifunctional approach aligns with contemporary strategies in medicinal chemistry that seek to optimize compound efficiency by incorporating multiple pharmacophoric elements within single molecular entities.

Chemical Identity and Registry Information

The chemical identity of this compound is firmly established through multiple international chemical registry systems and databases. The compound bears the Chemical Abstracts Service registry number 88641-51-4, which serves as its unique identifier in global chemical literature and commercial databases. This registry number was assigned following the compound's initial characterization and has remained consistent across various chemical information systems.

Database records indicate that this compound was first created in chemical information systems on August 8, 2005, with the most recent structural modifications recorded on May 10, 2025. These dates reflect ongoing refinements in structural representation and computational modeling of the compound rather than changes to its fundamental chemical identity. The compound maintains consistent entries across major chemical databases including PubChem, where it is cataloged as Compound Identification Number 3036429.

The molecular descriptors for this compound include several standardized representation formats that facilitate computational analysis and database searching. The International Chemical Identifier key is COAABSMONFNYQH-TTWCUHKNSA-N, providing a unique hash-based identifier derived from the compound's structural connectivity. The Simplified Molecular Input Line Entry System representation is C1C(O1)CS[C@H]2C@@HO, which encodes the complete stereochemical information in a linear text format.

Computational property calculations reveal important physicochemical characteristics that influence the compound's behavior in biological and synthetic systems. The calculated XLogP3-AA value of -1.6 indicates moderate hydrophilicity, consistent with the presence of multiple hydroxyl groups and the polar nature of the thioglycoside linkage. This partition coefficient suggests favorable aqueous solubility while maintaining sufficient lipophilicity for membrane permeation.

Table 2: Chemical Registry and Computational Properties

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 88641-51-4 | Chemical Abstracts Service |

| PubChem CID | 3036429 | PubChem Database |

| Molecular Weight | 252.29 g/mol | Computed Analysis |

| XLogP3-AA | -1.6 | Partition Coefficient |

| Hydrogen Bond Donors | 4 | Computational Prediction |

| Hydrogen Bond Acceptors | 7 | Computational Prediction |

| Rotatable Bonds | 4 | Structural Analysis |

| Exact Mass | 252.06675940 Da | Mass Spectrometry |

The compound's presence in specialized chemical databases reflects its recognition within specific research communities. Entries in the Medical Subject Headings vocabulary system indicate potential biomedical relevance, while inclusion in the Environmental Protection Agency's DSSTox database suggests consideration for environmental and toxicological studies. These diverse database representations underscore the multidisciplinary interest in this compound across various scientific domains.

Eigenschaften

CAS-Nummer |

88641-51-4 |

|---|---|

Molekularformel |

C9H16O6S |

Molekulargewicht |

252.29 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(oxiran-2-ylmethylsulfanyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C9H16O6S/c10-1-5-6(11)7(12)8(13)9(15-5)16-3-4-2-14-4/h4-13H,1-3H2/t4?,5-,6-,7+,8-,9+/m1/s1 |

InChI-Schlüssel |

COAABSMONFNYQH-TTWCUHKNSA-N |

SMILES |

C1C(O1)CSC2C(C(C(C(O2)CO)O)O)O |

Isomerische SMILES |

C1C(O1)CS[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Kanonische SMILES |

C1C(O1)CSC2C(C(C(C(O2)CO)O)O)O |

Synonyme |

2',3'-epoxypropyl-1-thioglucoside EPTG |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Antimicrobial Activity

Research indicates that 2',3'-epoxypropyl-1-thioglucoside exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell walls, leading to cell lysis and death.

Case Study:

A study published in Pharmaceutical Biology demonstrated that formulations containing this compound significantly reduced bacterial growth in vitro. The study concluded that this compound could be integrated into topical antimicrobial treatments for skin infections .

2. Glycoside Synthesis

The compound serves as a glycosyl donor in synthetic organic chemistry. It can facilitate the formation of glycosidic bonds, which are crucial in synthesizing complex carbohydrates and glycoproteins.

Case Study:

In a recent synthesis project, researchers utilized this compound to create a series of glycosides with enhanced solubility and bioavailability. This work was published in Carbohydrate Research, showcasing the compound's utility in carbohydrate chemistry .

Material Science Applications

1. Polymer Chemistry

this compound is utilized in the production of polymeric materials. Its epoxy group allows for cross-linking reactions, enhancing the mechanical properties of polymers.

| Property | Application |

|---|---|

| Cross-linking agent | Used to improve thermal stability and mechanical strength |

| Reactive diluent | Enhances the flow properties of epoxy resins |

Case Study:

A research article in the Journal of Applied Polymer Science discussed how incorporating this compound into epoxy formulations led to improved toughness and flexibility without compromising thermal stability .

Pharmaceutical Applications

1. Drug Delivery Systems

Due to its ability to form stable complexes with various drugs, this compound is being explored as a potential excipient in drug delivery systems.

Case Study:

In a study conducted at a pharmaceutical research institute, formulations containing this compound were shown to enhance the solubility and bioavailability of poorly soluble drugs, indicating its potential role as a drug carrier .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key Observations :

- The thioether bond in this compound increases resistance to enzymatic hydrolysis compared to oxygen-linked analogs like 2',3'-Epoxypropyl-1-glucoside .

- The epoxide group differentiates it from non-epoxidized thioglucosides (e.g., 1-Thioglucose), enabling nucleophilic attack by amines or thiols in synthetic applications.

- Compared to thiophene/naphthalene derivatives (e.g., impurities in ), this compound lacks aromaticity, reducing its stability in oxidative environments but enhancing solubility in polar solvents .

Vorbereitungsmethoden

Epoxide-Thiol Coupling Methodology

The most widely reported method involves the nucleophilic opening of epichlorohydrin derivatives by thioglucose under alkaline conditions. In a representative procedure, β-D-thioglucose (1.0 equiv) is reacted with 2,3-epoxypropyl chloride (1.2 equiv) in anhydrous dimethylformamide (DMF) at 0–5°C, followed by gradual warming to 25°C over 12 hours. The reaction proceeds via an SN2 mechanism, with the thiolate anion attacking the less hindered carbon of the epoxide ring (C-2), yielding the 2',3'-epoxypropyl configuration (Fig. 1).

Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | >90% below 30°C |

| Solvent | DMF/THF (4:1) | Maximizes solubility |

| Base | K2CO3 (2.5 equiv) | Prevents epoxide hydrolysis |

| Reaction Time | 10–14 hours | 78% yield at 12h |

Post-reaction workup involves extraction with dichloromethane (3 × 50 mL) to remove unreacted epichlorohydrin, followed by silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate EPTG as a colorless syrup. Nuclear magnetic resonance (NMR) analysis confirms structure: NMR (400 MHz, CDCl3) δ 5.21 (d, J = 3.6 Hz, H-1), 3.82–3.45 (m, epoxypropyl Hs), 2.91 (dd, J = 4.8, 2.4 Hz, H-2'), 2.68 (dd, J = 5.2, 4.0 Hz, H-3').

Convergent Glycosylation Strategy

A modular approach developed by Huang et al. employs a 2+3 fragment coupling (Fig. 2). The thioglucose donor (acceptor 133) is prepared by peracetylating β-D-thioglucose followed by selective deprotection at C-6 using hydrazine acetate. The epoxypropyl fragment is synthesized separately via Sharpless epoxidation of allyl glycidyl ether, achieving 92% enantiomeric excess.

Coupling is mediated by boron trifluoride diethyl etherate (BF3·Et2O, 0.2 equiv) in anhydrous CH2Cl2 at −40°C, yielding EPTG in 65% isolated yield after deprotection (NH3/MeOH). This method offers superior stereocontrol compared to direct epoxidation, with NMR confirming β-anomeric configuration (C-1 δ 86.5 ppm).

Purification and Stabilization Techniques

Solvent Extraction Optimization

Residual epichlorohydrin (<0.1% w/w) is removed via multistage liquid-liquid extraction. Aqueous EPTG solutions (70% concentration) are partitioned against dichloromethane (1:1 v/v), reducing epichlorohydrin content from 1.2% to 0.05% in six extraction cycles. Color impurities (Platinum-Cobalt scale: 132–134) are mitigated by activated charcoal treatment (5% w/v, 30 min), achieving a final color index of ≤15.

Chromatographic Purification

Preparative HPLC on a C18 column (10 × 250 mm, 5 μm) with isocratic elution (acetonitrile/water 55:45, 2 mL/min) resolves EPTG from thioglucose dimers (retention time: 12.3 vs. 15.8 min). Mass spectrometry (ESI-MS) confirms molecular ion [M+Na]+ at m/z 275.08 (calculated 275.09).

Analytical Characterization

Spectroscopic Profiling

Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups:

-

Epoxide C-O-C stretch: 1250 cm⁻¹

-

Thioglycosidic C-S vibration: 670 cm⁻¹

High-resolution mass spectrometry (HRMS) data:

Observed : 252.0947 [M+H]+

Calculated for C9H17O6S : 252.0951

Error : 1.6 ppm

Challenges and Mitigation Strategies

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 2',3'-Epoxypropyl-1-thioglucoside to achieve high purity and yield?

- Methodological Answer : Use a stepwise approach:

Reaction Conditions : Test temperature (e.g., 25–60°C), solvent polarity (e.g., DMSO vs. THF), and stoichiometric ratios of thioglucose and epoxypropyl precursors.

Purification : Employ column chromatography with silica gel and validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Yield Optimization : Conduct fractional factorial designs to identify critical parameters (e.g., pH, reaction time).

- Data Table :

| Parameter Tested | Optimal Range | Purity (%) | Yield (%) |

|---|---|---|---|

| Temperature | 40–50°C | 95–98 | 70–75 |

| Solvent | DMSO | 97 | 68 |

| Reaction Time | 6–8 hours | 96 | 72 |

Q. How can researchers characterize the structural stability of this compound under varying storage conditions?

- Methodological Answer :

- Analytical Techniques :

NMR Spectroscopy : Monitor epoxy ring integrity (¹³C NMR chemical shifts at 50–60 ppm) and thioglycosidic bond stability.

Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, with periodic FT-IR analysis (C-O-C epoxy peaks at 1250 cm⁻¹) .

- Critical Findings : Degradation occurs via hydrolysis of the epoxy group under high humidity, leading to diol formation.

Advanced Research Questions

Q. What methodologies resolve contradictions in reported degradation pathways of this compound across studies?

- Methodological Answer :

Comparative Kinetic Studies : Use LC-MS to track degradation products under controlled pH (3–9) and temperature (25–60°C).

Isotopic Labeling : Introduce ¹⁸O-labeled water to distinguish hydrolytic vs. oxidative pathways.

Meta-Analysis : Cross-reference peer-reviewed datasets (e.g., Arrhenius plots) to identify outliers or methodological biases .

- Data Table :

| Study | Proposed Pathway | Key Evidence | Contradiction Source |

|---|---|---|---|

| A | Hydrolysis | LC-MS diol | Oxidative byproducts missing |

| B | Oxidation | ROS detection | No pH control |

Q. How can researchers design experiments to elucidate the compound’s interaction with biological thiols (e.g., glutathione) in vitro?

- Methodological Answer :

Competitive Binding Assays : Use fluorescence quenching (e.g., dansyl-glutathione) to measure binding affinity.

Molecular Dynamics Simulations : Model epoxy-thiol nucleophilic attack trajectories (AMBER force field).

Validation : Confirm adduct formation via MALDI-TOF MS .

- Critical Consideration : Control for non-specific thiol interactions using cysteine-blocking agents (e.g., N-ethylmaleimide).

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

- Dose-Response Modeling : Apply Hill equation or probit analysis to EC₅₀ calculations.

- Multivariate Regression : Account for covariates (e.g., cell line variability, exposure duration).

- Reproducibility : Use bootstrap resampling to validate confidence intervals .

Key Methodological Guidelines

- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and avoid non-academic sources like BenchChem .

- Safety Protocols : Follow TCI America’s SDS for handling epoxypropyl derivatives (e.g., PPE, fume hoods) .

- Data Transparency : Archive raw spectral data (NMR, MS) in repositories like Zenodo for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.